二乙基二硫代氨基甲酸铜

描述

Cupric diethyldithiocarbamate is a metabolite of disulfiram, an inhibitor of p97 segregase adaptor NPL4 that exhibits potent anti-cancer effects . It binds NPL4 and induces its aggregation, which disables the vital p97–NPL4–UFD1 pathway and induces cell death .

Synthesis Analysis

Cupric diethyldithiocarbamate can be synthesized using green synthesized copper oxide (Cu4O3) nanoparticles . This process forms novel nanocomplexes that exhibit high apoptotic, anti-migration, and ALDH1A inhibition potentials . Another method involves the use of ethanol injection, which is suitable for large-scale manufacturing .Molecular Structure Analysis

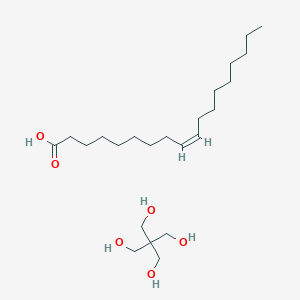

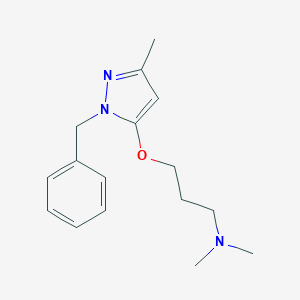

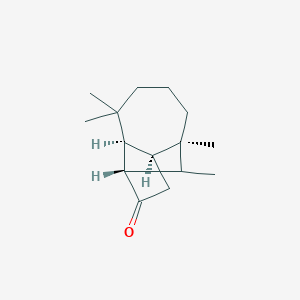

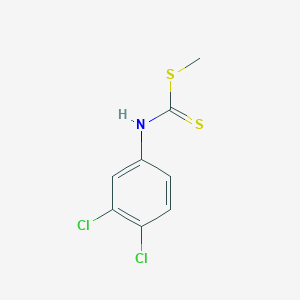

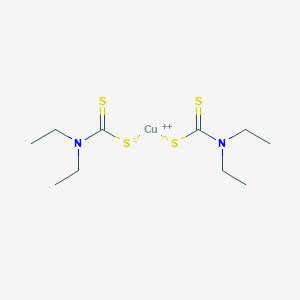

The molecular formula of Cupric diethyldithiocarbamate is C10H20CuN2S4 . The IUPAC name is copper; N, N -diethylcarbamodithioate .Chemical Reactions Analysis

Cupric diethyldithiocarbamate has been used in the synthesis of other compounds . It has also been used in the formation of nanocomplexes with copper oxide nanoparticles .Physical And Chemical Properties Analysis

Cupric diethyldithiocarbamate has a molecular weight of 360.1 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .科学研究应用

Multifunctional Nanomedicine for Cancer Therapy

Cu(DDC)2 has been used to design a multifunctional theranostic nanoplatform for combined tumor chemo-/photothermal/chemodynamic therapy . This nanoplatform can convert light into heat, killing tumor cells via hyperthermia in photothermal therapy (PTT), and also accelerates the degradation of Fe/DOX NCPs to release Fe3+ and DOX . The liberated Fe3+ can be used to catalyze hydrogen peroxide via the Fenton reaction to produce highly toxic hydroxyl radicals (˙OH) in chemodynamic therapy (CDT) .

Anticancer Agents

Copper dithiocarbamate complexes have been known for about 120 years and find relevance in biology and medicine, especially as anticancer agents . They support Cu(I), Cu(II) and Cu(III) and show a rich and diverse coordination chemistry .

Single-Source Precursors to Nanoscale Copper Sulfides

Copper dithiocarbamates find applications in materials science as a single-source precursor (SSPs) to nanoscale copper sulfides . These complexes have a rich and diverse coordination chemistry, supporting Cu(I), Cu(II) and Cu(III) .

HIV-1 Infection Treatment

Diethyldithiocarbamate (DDTC), a potent copper-chelating agent, was used in a clinical trial for patients with HIV-1 infection and showed a significant delay in progression to AIDS .

Cytotoxic Principle for p53 Mutant Cancers

Cupric diethyldithiocarbamate (Cu-DDC) is the active cytotoxic principle that is directly and potently cytotoxic against p53 mutant cancers .

Tumor Growth Inhibition

The Cu2+ complex formed by the coordination of disulfiram (DSF) metabolite diethyldithiocarbamate (DTC), Cu(DTC)2, can effectively inhibit tumor growth . However, insufficient Cu2+ levels in the tumor microenvironment can impact tumor-suppressive effects of DTC .

作用机制

Target of Action

Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .

Mode of Action

In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .

Biochemical Pathways

The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .

Pharmacokinetics

It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.

Result of Action

The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .

Action Environment

The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .

安全和危害

未来方向

Dithiocarbamate ligands have been utilized in numerous applications, including their use as enzyme inhibitors and treatment for HIV and other diseases . They have shown promising anticancer activity in both preclinical and clinical studies . Future research may focus on developing more effective therapies using these compounds .

属性

IUPAC Name |

copper;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCYCYCTJQCCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric diethyldithiocarbamate | |

CAS RN |

13681-87-3, 4567-99-1 | |

| Record name | Bis(diethyldithiocarbamato)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13681-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, copper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。